molecular formula C10H17NO4 B3057201 L-Glutamic acid, 4-methylene-, diethyl ester CAS No. 774517-45-2

L-Glutamic acid, 4-methylene-, diethyl ester

Cat. No.: B3057201
CAS No.: 774517-45-2
M. Wt: 215.25 g/mol
InChI Key: GUGDOBGDIFFKIY-QMMMGPOBSA-N
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Description

L-Glutamic acid, 4-methylene-, diethyl ester is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a methylene group at the fourth position and diethyl ester groups. It is used in various chemical syntheses and has applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-glutamic acid, 4-methylene-, diethyl ester typically involves the esterification of L-glutamic acid. The process begins with the protection of the amino group, followed by the introduction of the methylene group at the fourth position. The final step involves the esterification of the carboxyl groups with ethanol under acidic conditions to form the diethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, 4-methylene-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carboxyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: The major product is L-glutamic acid, 4-carboxy-, diethyl ester.

    Reduction: The major product is L-glutamic acid, 4-methylene-, diol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

L-Glutamic acid, 4-methylene-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and peptides.

    Medicine: It is investigated for its potential therapeutic applications, including as an anticonvulsant and in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-glutamic acid, 4-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to neurotransmitters and other biologically active molecules. It may influence neurotransmission and cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • L-Glutamic acid diethyl ester hydrochloride
  • L-Glutamic acid dimethyl ester hydrochloride
  • L-Glutamic acid 5-methyl ester

Comparison: L-Glutamic acid, 4-methylene-, diethyl ester is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical properties and reactivity

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

diethyl (2S)-2-amino-4-methylidenepentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8H,3-6,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDOBGDIFFKIY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=C)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455062
Record name L-Glutamic acid, 4-methylene-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774517-45-2
Record name L-Glutamic acid, 4-methylene-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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